molecular formula C8H12 B13806109 5-Methyl-3-methylidenehex-1-yne CAS No. 51006-92-9

5-Methyl-3-methylidenehex-1-yne

Cat. No.: B13806109
CAS No.: 51006-92-9
M. Wt: 108.18 g/mol
InChI Key: XJBGJIHHXFXOFJ-UHFFFAOYSA-N
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Description

2-Isobutyl-buten-3-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isobutyl-buten-3-yne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

On an industrial scale, 2-Isobutyl-buten-3-yne can be produced using catalytic processes. One method involves the dehydrogenation of isobutyl-substituted alkenes in the presence of a palladium catalyst. This process is efficient and allows for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-buten-3-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isobutyl-buten-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of 2-Isobutyl-buten-3-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond acts as a site for nucleophilic attack, allowing the compound to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isobutyl-buten-3-yne is unique due to its branched structure and the presence of both a triple bond and an isobutyl group. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic applications .

Properties

CAS No.

51006-92-9

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

5-methyl-3-methylidenehex-1-yne

InChI

InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,7H,4,6H2,2-3H3

InChI Key

XJBGJIHHXFXOFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)C#C

Origin of Product

United States

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